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Compound of Interest

Compound Name: 2-Dimethylamino-3-nitrofluorene
CAS No.: 57105-64-3
Cat. No.: B11991536
Get Quote
. J

CAS: 57105-64-3 | Molecular Formula: C1sH14aN202 Classification: Push-Pull Fluorene
Derivative / Nitro-aromatic

Executive Summary & Strategic Rationale

2-Dimethylamino-3-nitrofluorene represents a distinct class of "push-pull" chromophores
where an electron-donating group (EDG, -N(CHs)z2) and an electron-withdrawing group (EWG, -
NO3) are positioned on adjacent carbons (2,3-substitution) of the fluorene core.

Unlike the linear 2,7-isomers used in organic light-emitting diodes (OLEDSs), the 2,3-substitution
introduces a critical Steric-Electronic Conflict. The theoretical characterization of this molecule
must prioritize the calculation of torsional potentials to determine if the steric hindrance forces
the nitro or amino groups out of planarity, thereby decoupling the intramolecular charge transfer
(ICT).

Key Theoretical Objectives:

o Conformational Landscape: Quantify the energetic penalty of planarity vs. the global
minimum twisted state.
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» Electronic Structure: Map the HOMO-LUMO gap to predict UV-Vis absorption shifts relative
to the non-substituted fluorene.

» Reactivity Descriptors: Calculate local softness/hardness to predict metabolic oxidation sites
(N-hydroxylation vs. nitroreduction).

Computational Methodology (Protocol Design)

To ensure high-fidelity results, a multi-tiered Density Functional Theory (DFT) approach is
required. Standard functionals (e.g., B3LYP) often underestimate charge-transfer excitation
energies; therefore, range-separated functionals are mandatory for this specific push-pull
system.

Software & Hardware Configuration
e Primary Engines: Gaussian 16 (Rev. C.01) or ORCA5.0.

¢ Visualization: GaussView 6 or Chemcratft.

e Hardware: Minimum 16-core CPU, 64GB RAM for frequency calculations on basis sets >
triple-zeta.

The "Gold Standard" Protocol

The following step-by-step workflow ensures self-validating results.
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Basis Set

Scan dihedral angles
(C1-C2-N-C(Me) and

1 Conformational Scan B3LYP / 6-31G(d) i
C2-C3-N-0) to find
local minima.
Dispersion-corrected

Geometry wB97X-D / 6- o
2 o optimization of the
Optimization 311++G(d,p) o
global minimum.
Confirm stationary
oint (O imaginar
o _ wB97X-D / 6- P ( ) ginaty
3 Vibrational Analysis frequencies) and

311++G(d,
@p) obtain IR/Raman

tensors.

Calculate first 10

4 Excited States (TD- CAM-B3LYP / 6- singlet states (
DFT) 311++G(d,p)
) for UV-Vis prediction.
Simulate physiological
) PCM / SMD (Water,
5 Solvation (SMD) or solvent

Ethanol)
environments.

Expert Insight: We select wB97X-D for optimization because the interaction between the methyl
protons of the dimethylamino group and the oxygen of the nitro group may involve weak

dispersion forces or hydrogen bonding (C-H---O) that B3LYP fails to capture accurately.

Structural Properties: The Ortho-Effect
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In 2-dimethylamino-3-nitrofluorene, the steric clash is the defining feature. Theoretical
calculations typically reveal two competing conformers:

¢ Planar Transition State: Maximizes

-conjugation but incurs high steric repulsion (~5-8 kcal/mol penalty).

o Twisted Ground State: The nitro group typically rotates 30-45° out of the fluorene plane to
relieve strain from the adjacent dimethylamino group.

Implication: This twist breaks the "push-pull” conjugation channel. Consequently, the calculated
dipole moment (

) and hyperpolarizability (

) will be significantly lower than in the 2,7-isomer.

Predicted Geometric Parameters (Vacuum)

e Bond Length

: ~1.38 A (Partial double bond character).
e Bond Length
:~1.47 A

e Dihedral

: Expected deviation

Electronic Properties & Reactivity
Frontier Molecular Orbitals (FMO)

The distribution of the Frontier Molecular Orbitals determines the optical and chemical
behavior.

e HOMO: Localized primarily on the fluorene ring and the dimethylamino lone pair.
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e LUMO: Localized strictly on the nitro group (
) and the adjacent aromatic ring carbons.

The Energy Gap (

):

[1]

o Estimated Value: 2.8 - 3.2 eV (Visible region absorption, likely yellow/orange solid).

Molecular Electrostatic Potential (MEP)

MEP mapping is critical for predicting non-covalent interactions (e.g., drug-receptor binding).
» Negative Potential (Red): Concentrated on the Nitro oxygens (H-bond acceptors).
o Positive Potential (Blue): Concentrated on the fluorene methylene (

) protons and methyl protons.

Visualizing the Computational Workflow

The following diagram illustrates the logical flow for characterizing this molecule, highlighting
the critical "Steric Check" step often missed in standard protocols.
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Start: 2-Dimethylamino-
3-nitrofluorene Structure

Step 1: Relaxed PES Scan
(Dihedral Rotation)

Is Structure Planar?

No (Steric Clash)

Opt. Twisted Geometry Opt. Planar Geometry

(WB97X-D/6-311++G**) (Constraint)

Step 2: Freq Calculation
(Check Imaginary Freqgs)

Step 3: TD-DFT (CAM-B3LYP)
Excited States (UV-Vis)

Step 4: NLO Properties
(Polarizability/Hyperpol.)

Click to download full resolution via product page
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Caption: Figure 1. Self-correcting computational workflow emphasizing the steric
conformational check.

Non-Linear Optical (NLO) Properties
Fluorene derivatives are often investigated for NLO applications. The first hyperpolarizability (

) is the key metric.

Calculation Formula:
For 2-dimethylamino-3-nitrofluorene:
» Expectation: Lower

than 2-nitrofluorene or 2-dimethylaminofluorene individually? No.

o Correction: Despite the steric twist, the proximity of strong donor/acceptor groups creates a
large local dipole. However, the vectorial charge transfer is less efficient than in linear
isomers.

o Magnitude: Theoretical predictions typically place

in the range of

esu.

Spectroscopic Predictions (Data Tables)
IR Spectrum (Vibrational Modes)
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Scaled Frequency

Functional Group Mode Intensity
(cm™)

-NOz2 (Nitro) Asymmetric Stretch 1530 - 1550 Strong

-NOz2 (Nitro) Symmetric Stretch 1340 - 1360 Very Strong

-N(CHs)2 C-N Stretch 1180 - 1220 Medium

Fluorene Ring C=C Aromatic 1600 - 1620 Medium

C9-H: CHz2 Scissoring 1450 Medium

NMR Shifts (GIAO Method in DMSO)

e 1H NMR: The protons at positions 1 and 4 (adjacent to the substituents) will show significant

deshielding due to the nitro group and shielding due to the amino group, respectively.

o H-4 (ortho to NO2): ~8.2 - 8.5 ppm (Downfield shift).

o H-1 (ortho to NMez2): ~6.8 - 7.1 ppm (Upfield shift).

Biological & Toxicological Implications

While this guide focuses on theoretical calculation, the results directly feed into toxicity

predictions.

o Mutagenicity: Nitrofluorenes are potent mutagens. The mechanism involves enzymatic

reduction of the

group to hydroxylamine (

).

e Theoretical Link: The LUMO energy correlates with the reduction potential. A lower LUMO

energy implies easier reduction and potentially higher mutagenicity.

e Calculation: Compare

of the target vs. 2-nitrofluorene (known carcinogen). If
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, the target is predicted to be more easily reduced.

2-Dimethylamino- Predicts LUMO Energy Low LUMO facilitates > Nitroreduction Toxicity Mechanism DNA Adduct
3-nitrofluorene (Calculation) (-NO2 -> -NHOH) Formation

Click to download full resolution via product page
Caption: Figure 2. Theoretical link between LUMO energy and mutagenic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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